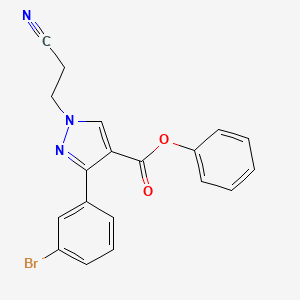![molecular formula C22H26N4O4 B5175630 4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5175630.png)
4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, commonly known as Methylbenzylpiperazine (MBZP), is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that acts as a stimulant and is widely used as a recreational drug. However, the focus of
Wirkmechanismus
4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine acts as a stimulant by binding to and activating the dopamine and norepinephrine transporters in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances their signaling. 4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine also acts as a serotonin receptor agonist, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine include increased heart rate, blood pressure, and body temperature. It also leads to an increase in the release of dopamine and norepinephrine in the brain, which results in feelings of euphoria, increased energy, and improved cognitive function. However, the long-term effects of 4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine on the brain and body are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has several advantages for use in lab experiments, including its ability to selectively activate dopamine and norepinephrine transporters, which makes it a useful tool for studying the neurobiology of addiction. However, its psychoactive effects and potential for abuse make it difficult to use in certain experiments. Additionally, the long-term effects of 4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine on the brain and body are not well understood, which limits its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of 4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, including its potential use as a treatment for depression, anxiety, and ADHD. Further research is needed to determine its long-term effects on the brain and body, as well as its potential for abuse and addiction. Additionally, the development of new analogs and derivatives of 4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine may lead to the discovery of more effective treatments for various medical conditions.
Synthesemethoden
The synthesis of 4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine involves the reaction of 1-benzylpiperazine with 4-methylbenzoyl chloride and 2-nitrophenyl morpholine in the presence of a base. The reaction yields 4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine as a white crystalline powder with a melting point of 210-212°C. The purity of 4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been studied for its potential use in the treatment of various medical conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation and attention. 4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been studied for its potential use as a cognitive enhancer and as a tool for studying the neurobiology of addiction.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-17-2-4-18(5-3-17)22(27)25-10-8-23(9-11-25)19-6-7-20(26(28)29)21(16-19)24-12-14-30-15-13-24/h2-7,16H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMFDYEFGZMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(2-propyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5175566.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5175574.png)
![(2,3-dimethylphenyl)[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B5175580.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N'-phenylurea](/img/structure/B5175588.png)

![dimethyl 3,3'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(carbonylimino)]dibenzoate](/img/structure/B5175616.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5175633.png)

![2,5-dimethyl-4-(3-{1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5175646.png)
![2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5175654.png)
![N-(2,5-dimethoxyphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5175655.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5175659.png)
![8-[2-(4-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5175661.png)